molecular formula C13H16ClNO B1652063 4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride CAS No. 13808-27-0

4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride

Katalognummer: B1652063
CAS-Nummer: 13808-27-0
Molekulargewicht: 237.72 g/mol
InChI-Schlüssel: WPUKFIPKAUTYMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol It is known for its unique structure, which includes a morpholine ring substituted with a phenylprop-2-ynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride typically involves the reaction of morpholine with 3-phenylprop-2-ynyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters such as temperature, pressure, and reaction time. The purification steps are also scaled up, often involving continuous flow systems and advanced separation techniques to ensure the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride involves its interaction with specific molecular targets and pathways. The phenylprop-2-ynyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol
  • 4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol chloride

Uniqueness

4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride is unique due to its specific substitution pattern and the presence of both a morpholine ring and a phenylprop-2-ynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

13808-27-0

Molekularformel

C13H16ClNO

Molekulargewicht

237.72 g/mol

IUPAC-Name

4-(3-phenylprop-2-ynyl)morpholine;hydrochloride

InChI

InChI=1S/C13H15NO.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6H,8-12H2;1H

InChI-Schlüssel

WPUKFIPKAUTYMA-UHFFFAOYSA-N

SMILES

C1COCC[NH+]1CC#CC2=CC=CC=C2.[Cl-]

Kanonische SMILES

C1COCCN1CC#CC2=CC=CC=C2.Cl

Löslichkeit

>35.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.